molecular formula C24H21N3O3S B15082839 (5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one CAS No. 618075-55-1

(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

Cat. No.: B15082839
CAS No.: 618075-55-1
M. Wt: 431.5 g/mol
InChI Key: IGENQOOPMAJFBC-FYJGNVAPSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-one class, characterized by a fused heterocyclic core with a benzylidene substituent at position 5 and a substituted phenyl group at position 2. The (5E)-configuration denotes the geometry of the exocyclic double bond in the benzylidene moiety. The 2-methyl-2H-chromen-3-yl group introduces a bicyclic coumarin-derived substituent, while the 4-propan-2-yloxyphenyl group provides an isopropoxy-substituted aromatic ring. These structural features are critical for modulating electronic, steric, and pharmacological properties .

Properties

CAS No.

618075-55-1

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H21N3O3S/c1-14(2)29-19-10-8-16(9-11-19)22-25-24-27(26-22)23(28)21(31-24)13-18-12-17-6-4-5-7-20(17)30-15(18)3/h4-15H,1-3H3/b21-13+

InChI Key

IGENQOOPMAJFBC-FYJGNVAPSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC(C)C)S3

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC(C)C)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one typically involves multi-step organic reactions The process begins with the preparation of the chromene moiety, followed by the formation of the thiazolo[3,2-b][1,2,4]triazole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a complex organic molecule with a unique structure, featuring a thiazole ring fused with a triazole moiety and various aromatic substituents. It has potential applications in pharmacology because its intricate arrangement of atoms may interact favorably with biological targets.

Potential Applications

The unique structure of (5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one lends itself to various applications. Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as surface plasmon resonance, X-ray crystallography, and computational modeling can be employed. These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, guiding further development.

Research into the biological activity of similar compounds suggests that they may exhibit a range of pharmacological effects. The prediction of biological activity can be enhanced through computational methods that analyze structure-activity relationships, allowing researchers to identify promising candidates for further study.

Structural Analogues and Their Activities

Several compounds share structural similarities with (5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one.

Compound NameStructural FeaturesBiological Activity
ThiazolidinedioneContains thiazole ring; used in diabetes treatmentInsulin sensitizing
Benzothiazole derivativesSimilar ring structure; known for antimicrobial activityAntibacterial
Triazole antifungalsContains triazole; used in treating fungal infectionsAntifungal

Mechanism of Action

The mechanism of action of (5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name R<sup>1</sup> (Position 5) R<sup>2</sup> (Position 2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
(5E)-5-[(2-Methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)... 2-Methyl-2H-chromen-3-yl 4-Propan-2-yloxyphenyl C24H21N3O3S 431.51 Not reported
(5E)-2-(4-Ethoxyphenyl)-5-(3-methoxybenzylidene)... 3-Methoxybenzylidene 4-Ethoxyphenyl C20H17N3O3S 379.43 Not reported
(5E)-2-(2,4-Dichlorophenyl)-5-[4-(dimethylamino)benzylidene]... 4-(Dimethylamino)benzylidene 2,4-Dichlorophenyl C19H15Cl2N5OS 432.32 Not reported
(5E)-5-((Methylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Methylaminomethylene Phenyl (unsubstituted) C9H7N5OS 233.26 239–241
(5E)-5-(2,3-Dimethoxybenzylidene)-2-(4-methylphenyl)... 2,3-Dimethoxybenzylidene 4-Methylphenyl C20H17N3O3S 379.43 Not reported

Key Structural and Functional Comparisons:

Substituent Effects on Bioactivity: The 2-methyl-2H-chromen-3-yl group in the target compound introduces a rigid, planar coumarin system, which may enhance DNA intercalation or protein binding compared to simpler aryl substituents (e.g., 3-methoxybenzylidene in ). Electron-Donating vs. Electron-Withdrawing Groups: Compounds with 4-(dimethylamino)benzylidene () exhibit strong electron-donating effects, increasing electron density at the triazolone core, whereas chloro substituents (e.g., 2,4-dichlorophenyl in ) enhance electrophilicity.

Synthetic Accessibility :

  • The target compound is synthesized via multicomponent reactions involving chloroacetic acid and aldehydes , similar to other derivatives (e.g., ). However, the coumarin moiety may require additional steps for functionalization.

Thermal Stability: Derivatives with alkylamino substituents (e.g., methylamino in ) exhibit higher melting points (239–241°C) due to intermolecular hydrogen bonding, whereas bulkier groups (e.g., chromenyl) may reduce crystallinity.

Biological Activity

The compound (5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a complex organic molecule known for its potential biological activities. This article aims to provide a comprehensive examination of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a unique arrangement of functional groups that contribute to its biological activity. The structure consists of:

  • A thiazole ring fused with a triazole moiety .
  • Aromatic substituents that enhance interaction with biological targets.

Pharmacological Potential

Research indicates that compounds with similar structural features exhibit a range of pharmacological effects. Notably, thiazole and triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. The specific biological activities associated with this compound include:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Synthesis

The synthesis of (5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves several steps that require optimization to achieve high yield and purity. Typical synthetic pathways may include:

  • Formation of the thiazole and triazole rings through cyclization reactions.
  • Introduction of substituents via electrophilic aromatic substitution or similar methods.

Biological Activity Evaluation

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibitory effects on Candida species
AnticancerPotential cytotoxic effects on various cancer cell lines

Case Studies

  • Antimicrobial Studies : In vitro studies have shown that compounds similar to this molecule exhibit significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
  • Antifungal Activity : Research has indicated that certain derivatives possess strong antifungal properties against Candida species and other fungi. The binding interactions of these compounds with fungal enzymes were elucidated through molecular docking studies .
  • Cytotoxicity Assessments : Cytotoxic assays have been conducted on various cancer cell lines, revealing promising results that warrant further investigation into the anticancer potential of this compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one. Key factors influencing activity include:

  • The position and nature of substituents on the aromatic rings.
  • The electronic properties imparted by different functional groups.

Computational Methods

Computational modeling and molecular docking studies have been employed to predict the binding affinities and interactions of this compound with various biological targets. These studies facilitate the identification of promising candidates for drug development by simulating interactions at the molecular level.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Cyclization of thiosemicarbazide derivatives with chloroacetic acid under reflux in a solvent mixture (e.g., DMF and acetic acid) .
  • Chromene and isopropoxyphenyl incorporation : Knoevenagel condensation or nucleophilic substitution to introduce substituents. For example, arylidene groups are added via reflux with aldehydes in ethanol .
  • Purification : Recrystallization from ethanol-DMF mixtures or chromatography for high purity . Key reagents : Sodium acetate (catalyst), chloroacetic acid, and aryl aldehydes.

Q. How is the compound characterized post-synthesis?

Use a combination of spectroscopic and analytical methods:

  • IR spectroscopy : Identify C=O (1650–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • NMR : Proton signals for methylidene (δ 7.2–8.5 ppm) and isopropoxy groups (δ 1.2–1.4 ppm for CH₃; δ 4.5–5.0 ppm for OCH) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks) .

Q. What initial assays are used to screen biological activity?

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield?

Apply Design of Experiments (DoE) principles:

  • Variables : Solvent polarity (DMF vs. ethanol), temperature (80–120°C), and catalyst loading (5–20 mol% sodium acetate) .
  • Statistical modeling : Response surface methodology (RSM) to identify ideal parameters (e.g., 95% yield at 100°C in DMF with 15 mol% catalyst) .
  • Scale-up : Continuous-flow reactors to maintain consistency in exothermic steps .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina to simulate binding to targets (e.g., EGFR kinase; predicted ΔG = -9.2 kcal/mol) .
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ values .

Q. How to resolve contradictions in biological data (e.g., varying IC₅₀ across studies)?

  • Replicate assays : Use orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers) .
  • Control variables : Standardize cell culture conditions (e.g., passage number, serum batch) .
  • Meta-analysis : Compare datasets using tools like Forest plots to identify outliers .

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